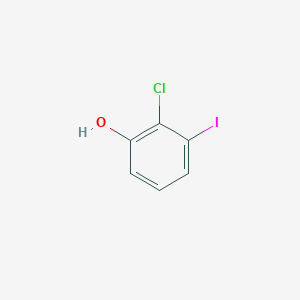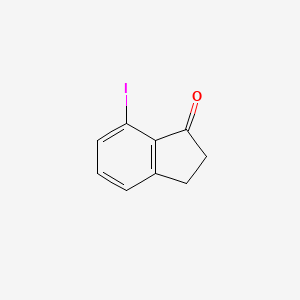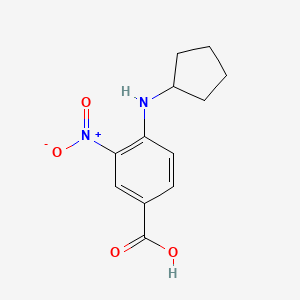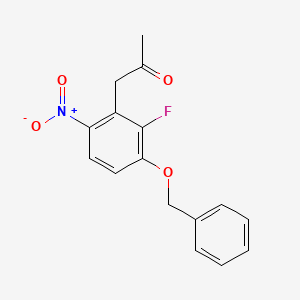
1-(3-(苄氧基)-2-氟-6-硝基苯基)丙酮
描述
The compound “1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one” is an organic compound. It contains a benzyloxy group, a fluoro group, a nitro group, and a propan-2-one (also known as acetone) group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques could provide information about the compound’s molecular weight, the connectivity of its atoms, and its three-dimensional structure.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The benzyloxy and nitro groups are electron-withdrawing, which could make the compound susceptible to nucleophilic attack . The presence of the propan-2-one group could also make it susceptible to reactions typical of ketones, such as condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar functional groups (like the nitro group) could make it soluble in polar solvents . Its melting and boiling points would depend on factors like molecular weight and intermolecular forces .科学研究应用
合成和生物活性
1-(3-(苄氧基)-2-氟-6-硝基苯基)丙酮是一种化合物,属于具有在药物化学和有机合成中应用广泛的化学实体的更广泛类别。虽然可能没有关于这种化合物的具体研究直接可用,但可以从相关研究中获得关于合成、结构修饰和类似化合物的生物活性的见解。
合成类似物进行生物评价:已经合成了类似化合物并对它们的生物活性进行了评估。例如,氟硝基苯丙酮衍生物已被探索其抗肿瘤效果,展示了结构修饰在确定生物活性中的重要性(Pero, Babiarz-Tracy, & Fondy, 1977)。这些化合物的合成通常涉及战略性的官能化,以增强它们的反应性和生物相关性。
除草活性和作用方式:对结构相关化合物的研究表明它们作为除草剂的潜力,表明在农业化学中具有更广泛的应用。作用方式通常涉及抑制特定植物酶,可以通过在苯环中引入氟和硝基团来调节(Huang et al., 2005)。这突显了这类化合物在设计具有特定作用方式的农药中的多功能性。
药理潜力:已研究了将苄氧基和硝基基团引入氟代苯丙酮中的药理潜力,包括开发新型抗焦虑药和其他治疗剂。这些化合物的结构特征,如苄氧基和硝基取代基,对调节它们与生物靶点的相互作用起着至关重要的作用,为设计具有改善疗效和安全性特性的药物提供了途径(Anzini et al., 2008)。
安全和危害
未来方向
属性
IUPAC Name |
1-(2-fluoro-6-nitro-3-phenylmethoxyphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4/c1-11(19)9-13-14(18(20)21)7-8-15(16(13)17)22-10-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDPRNDZBPRZKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1F)OCC2=CC=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461395 | |
| Record name | 1-[3-(Benzyloxy)-2-fluoro-6-nitrophenyl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one | |
CAS RN |
288385-98-8 | |
| Record name | 1-[3-(Benzyloxy)-2-fluoro-6-nitrophenyl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

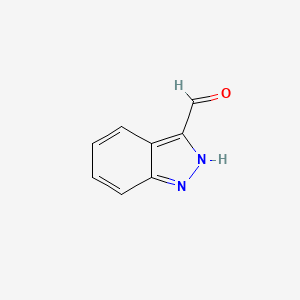
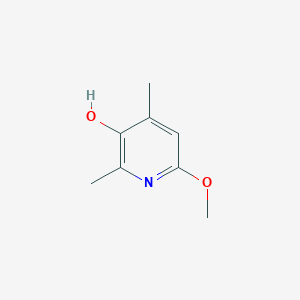
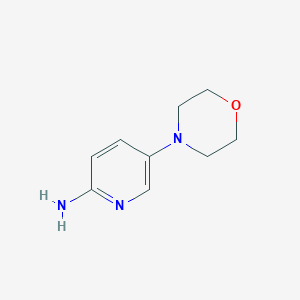
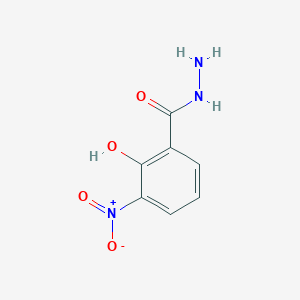
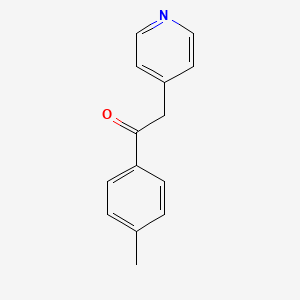
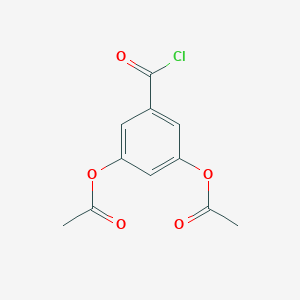
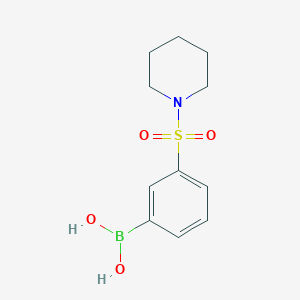
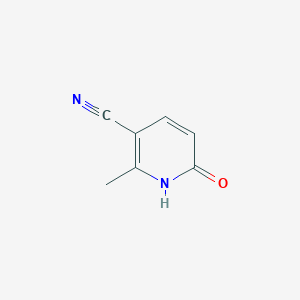
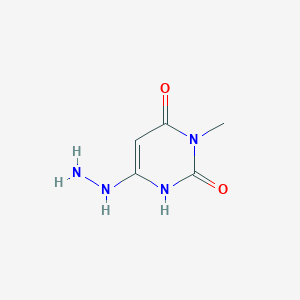
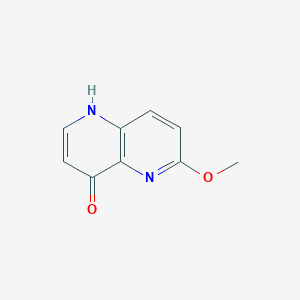
![3-(Piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one](/img/structure/B1312720.png)
